molecular formula C6H13NOS B2837425 3-(Methylsulfinyl)cyclopentanamine CAS No. 1342010-48-3

3-(Methylsulfinyl)cyclopentanamine

Cat. No. B2837425
CAS RN: 1342010-48-3
M. Wt: 147.24
InChI Key: AIVKCNFJIKAVPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Methylsulfinyl)cyclopentanamine” is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 .


Molecular Structure Analysis

The molecular structure of “3-(Methylsulfinyl)cyclopentanamine” can be analyzed using various techniques. For instance, MolView, a structural formula editor and 3D model viewer, can be used to convert the molecule into a 3D model .


Chemical Reactions Analysis

The atmospherically highly relevant methylsulfinyl radical (CH3(O)S˙) readily reacts with molecular triplet oxygen in cryogenic argon matrices containing small amounts of 3O2 .

Scientific Research Applications

Stereoselective Cycloaddition Reactions

An innovative approach involves the [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes, leading to the synthesis of cyclic sulfoximines. The difluoro(phenylsulfonyl)methyl group significantly facilitates the cycloaddition reaction, demonstrating the compound's role in synthesizing complex cyclic structures with potential applications in medicinal chemistry and drug development (Wenchao Ye et al., 2014).

Green Chemistry Applications

Cyclopentyl methyl ether (CPME), related to the compound's family, showcases its application as a green solvent in chemical synthesis. It offers an alternative to hazardous solvents, underlining the importance of sustainability in chemical processes. This study on CPME emphasizes its low toxicity and suitability for modern chemical transformations, aligning with the broader goals of environmental sustainability in chemistry (Kiyoshi Watanabe, 2013).

Antimicrobial Compound Synthesis

Research focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety highlights the role of similar chemical structures in developing antimicrobial agents. This study presents a versatile method for creating compounds with significant antimicrobial properties, potentially contributing to the fight against bacterial and fungal infections (E. Darwish et al., 2014).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl aldimines and ketimines serve as intermediates for the asymmetric synthesis of amines, showcasing the importance of sulfinyl groups in facilitating the synthesis of enantioenriched amines. This methodology has broad applications in the synthesis of amino acids, amino alcohols, and other amine derivatives, highlighting the compound's utility in creating biologically active molecules (J. Ellman et al., 2002).

Electrophilic Cyclization in Organic Synthesis

The iodine-catalyzed electrophilic cyclization of alkynes with sodium arylsulfinates to afford functionalized 3-sulfenylcoumarin and 3-sulfenylquinolinone derivatives showcases a practical and attractive protocol. This method's broad substrate scope and excellent functional group compatibility open up potential applications in organic synthesis and medicinal chemistry (Wanqing Wu et al., 2017).

Safety and Hazards

The safety information for “3-(Methylsulfinyl)cyclopentanamine” indicates that it has several hazard statements including H302, H315, H318, H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-methylsulfinylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NOS/c1-9(8)6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVKCNFJIKAVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.